Chemical structure and properties of 3-Fluoropyridine-2,4-diamine
Chemical structure and properties of 3-Fluoropyridine-2,4-diamine
An In-Depth Technical Guide to 3-Fluoropyridine-2,4-diamine: Structure, Properties, and Synthetic Strategies
Authored by a Senior Application Scientist
This guide provides a detailed technical overview of 3-Fluoropyridine-2,4-diamine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited publicly available data on this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to infer its properties and potential synthetic pathways.
Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous approved drugs.[1] The strategic introduction of a fluorine atom onto the pyridine ring can significantly alter a molecule's biological properties.[1] Fluorine substitution can modulate basicity, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[1] Specifically, the 3-fluoropyridine moiety is a desirable feature in pharmaceutical design.[1][] When combined with the 2,4-diamine substitution pattern, known for its hydrogen bonding capabilities, 3-Fluoropyridine-2,4-diamine emerges as a scaffold with considerable potential for creating novel therapeutic agents.
Predicted Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
The properties of 3-fluoropyridine provide a baseline for understanding the characteristics of 3-Fluoropyridine-2,4-diamine.[3][4][5] The introduction of two amino groups is expected to significantly increase the melting point due to hydrogen bonding and increase its polarity and water solubility.
| Property | 3-Fluoropyridine (Literature Value) | 3-Fluoropyridine-2,4-diamine (Predicted) |
| Molecular Formula | C5H4FN | C5H6FN3 |
| Molecular Weight | 97.09 g/mol | ~127.12 g/mol |
| Boiling Point | 107-108 °C | Significantly higher due to H-bonding |
| Melting Point | Not applicable (liquid) | Solid, with a relatively high melting point |
| Density | 1.13 g/mL at 25 °C | Higher than 3-fluoropyridine |
| pKa | 2.97 | Higher due to the basicity of amino groups |
| Appearance | Clear, colorless to yellow liquid[3][5] | Likely a solid, ranging from off-white to brown |
Predicted Spectroscopic Characteristics
The spectroscopic data for 3-Fluoropyridine-2,4-diamine can be inferred from the known spectra of 3-fluoropyridine and the expected influence of the amino substituents.
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-fluoropyridine shows characteristic signals for the pyridine ring protons.[6] For 3-Fluoropyridine-2,4-diamine, we would expect to see the disappearance of two aromatic proton signals and the appearance of broad signals for the amino protons. The remaining aromatic protons will show coupling to the fluorine atom.
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum of fluorinated pyridines exhibits characteristic C-F coupling constants.[7] The carbon atom directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF). The amino groups will cause a significant upfield shift for the carbons they are attached to.
2.2.3. ¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds.[8] For 3-Fluoropyridine-2,4-diamine, a single resonance is expected, with its chemical shift influenced by the electron-donating amino groups.
Proposed Synthetic Strategies
There is no established, documented synthesis for 3-Fluoropyridine-2,4-diamine. However, several plausible synthetic routes can be designed based on known methodologies for the synthesis of fluorinated and aminated pyridines.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the late-stage introduction of the amino groups or the fluorine atom.
Caption: Retrosynthetic analysis of 3-Fluoropyridine-2,4-diamine.
Synthetic Pathway 1: Nucleophilic Aromatic Substitution
This pathway involves the displacement of halide leaving groups from a 3-fluoro-2,4-dihalopyridine precursor with an amine source.
Caption: Proposed synthesis via nucleophilic aromatic substitution.
Experimental Protocol:
-
To a high-pressure reaction vessel, add 3-fluoro-2,4-dichloropyridine (1 equivalent).
-
Add a solution of ammonia in a suitable solvent (e.g., methanol or water) in large excess.
-
Seal the vessel and heat to a high temperature (e.g., 150-200 °C) for several hours.
-
Monitor the reaction by an appropriate analytical technique (e.g., LC-MS).
-
Upon completion, cool the reaction to room temperature and carefully vent the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthetic Pathway 2: Halogen Exchange (Halex) Reaction
This approach would involve the fluorination of a 2,4-diamino-3-halopyridine precursor.
Caption: Proposed synthesis via a Halogen Exchange reaction.
Experimental Protocol:
-
To a dry reaction flask under an inert atmosphere, add 3-bromo-2,4-diaminopyridine (1 equivalent).
-
Add a spray-dried alkali metal fluoride (e.g., KF or CsF, 2-3 equivalents).
-
Add a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane).
-
Heat the reaction mixture to a high temperature (e.g., 180-220 °C) for several hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Modern Synthetic Approaches
More recent developments in organic synthesis offer alternative routes to 3-fluoropyridines that could potentially be adapted.[1][9][10] These include:
-
Rh(III)-catalyzed C-H functionalization: This method allows for the construction of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[9]
-
Photoredox-mediated coupling: This approach enables the synthesis of 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl enol ethers.[1]
These advanced methods may offer milder reaction conditions and broader substrate scope.
Potential Applications in Drug Discovery
The 3-Fluoropyridine-2,4-diamine scaffold is a promising starting point for the design of novel therapeutic agents. The presence of two amino groups provides handles for further functionalization, allowing for the exploration of chemical space and the optimization of pharmacological properties. The 3-fluoropyridine core can impart favorable metabolic stability and binding characteristics.[11] This scaffold could be particularly relevant in the development of kinase inhibitors, where hydrogen bonding interactions with the hinge region of the kinase are crucial for activity.
Safety and Handling
Given the lack of specific safety data for 3-Fluoropyridine-2,4-diamine, it is imperative to handle this compound with a high degree of caution, assuming it to be hazardous. The safety precautions for related compounds such as 3-fluoropyridine and diaminopyridines should be strictly followed.[12][13][14][15]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13][14][15]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13][14][15]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[12][13]
-
Incompatible Materials: Store away from strong oxidizing agents.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[12][13]
First Aid Measures:
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[13][14][15]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.[13][14]
-
Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical aid immediately.[13]
Conclusion
3-Fluoropyridine-2,4-diamine represents a molecule of significant interest for medicinal chemistry and drug discovery. While direct experimental data is scarce, this guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and essential safety considerations based on established chemical principles and data from analogous compounds. The synthetic protocols outlined herein offer a starting point for researchers to access this promising scaffold. As with any new chemical entity, all experimental work should be conducted with the utmost care and appropriate safety precautions.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Retrieved from [Link]
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Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]
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Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]
- Bunn, C. H., et al. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic letters, 18(15), 3758–3761.
- Yevdokymov, O. V., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13581–13589.
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National Center for Biotechnology Information. (n.d.). 3-Fluoropyridine. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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